molecular formula C9H12BF3O2 B13897670 3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester

3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester

Cat. No.: B13897670
M. Wt: 220.00 g/mol
InChI Key: OLPXMXOYKROTSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester typically involves the hydroboration of terminal alkynes with pinacolborane. This reaction is catalyzed by simple, commercially available borane adducts such as H3B·THF and H3B·SMe2 . The reaction conditions are mild and tolerate various functional groups, including esters, amines, ethers, and halides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the hydroboration reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • Vinylboronic Acid Pinacol Ester
  • Alkylboronic Acid Pinacol Esters

Uniqueness

3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester is unique due to the presence of the trifluoroprop-1-ynyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of fluorinated organic compounds.

Properties

Molecular Formula

C9H12BF3O2

Molecular Weight

220.00 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-ynyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C9H12BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h1-4H3

InChI Key

OLPXMXOYKROTSD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC(F)(F)F

Origin of Product

United States

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